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2-Amino-9H-pyrido[2,3-b]indole-15N3 - 1189920-50-0

2-Amino-9H-pyrido[2,3-b]indole-15N3

Catalog Number: EVT-1441106
CAS Number: 1189920-50-0
Molecular Formula: C11H9N3
Molecular Weight: 186.193
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A pyrolysate that exhibited mutagenic activity toward Salmonella typhimurium TA98 and TA100 from the pyrolytic products of soybean globulin. 2-Amino-9H-pyrido[2,3-b]indole (AαC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) are two mutagenic and carcinogenic heterocyclic amines formed during ordinary cooking.

Future Directions
  • Risk assessment: Providing a more precise estimation of the carcinogenic risk posed by AαC exposure from dietary sources and tobacco smoke [, , ].
  • Personalized medicine: Developing targeted interventions or dietary recommendations for individuals based on their genetic predisposition to AαC-induced toxicity [, ].
  • Cancer prevention: Identifying new strategies to prevent AαC-induced cancers, such as dietary modifications or chemopreventive agents [, ].

2-Amino-9H-pyrido[2,3-b]indole (AαC)

  • Compound Description: 2-Amino-9H-pyrido[2,3-b]indole (AαC) is a heterocyclic aromatic amine (HAA) and a potent carcinogen found in tobacco smoke and cooked meat. [, , ] Extensive research highlights its metabolic activation by cytochrome P450 enzymes, primarily CYP1A2, leading to the formation of N-hydroxylated metabolites that bind to DNA and cause mutations. [, , ]
  • Relevance: AαC shares the core pyrido[2,3-b]indole structure with 2-Amino-9H-pyrido[2,3-b]indole-15N3, differing only in the isotopic labeling. The research on AαC's metabolism, DNA adduct formation, and carcinogenicity provides crucial insights into the potential biological activity of the 15N3-labeled compound. [, , ]

2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC)

  • Compound Description: 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) is another potent mutagenic and carcinogenic HAA generated during the cooking of meat, particularly from protein pyrolysis. [, , ] Similar to AαC, MeAαC undergoes metabolic activation, primarily by CYP1A2, forming N-hydroxylated metabolites that cause DNA damage and contribute to carcinogenesis. [, , ] Studies have demonstrated its carcinogenicity in rodents, inducing tumors in various organs, including the liver. []
  • Relevance: MeAαC possesses a close structural resemblance to 2-Amino-9H-pyrido[2,3-b]indole-15N3, sharing the core pyrido[2,3-b]indole structure and differing only by a methyl group at the 3-position and the isotopic labeling. The extensive research on MeAαC's metabolism and DNA adduct formation offers valuable insights into the potential behavior of the 15N3-labeled analog. [, , ]

2-Hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC)

  • Compound Description: 2-Hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC) is a key reactive metabolite formed during the metabolic activation of AαC. [, ] This metabolite is primarily generated through the N-oxidation of AαC by cytochrome P450 enzymes. [, ] HONH-AαC is highly reactive and can directly bind to DNA to form adducts, leading to genetic mutations and contributing to the carcinogenic potential of AαC. [, ]
  • Relevance: HONH-AαC is a directly derived, activated metabolite of 2-Amino-9H-pyrido[2,3-b]indole. [, ] Understanding its reactivity and DNA-damaging potential provides valuable information about potential metabolic pathways and toxicity mechanisms relevant to 2-Amino-9H-pyrido[2,3-b]indole-15N3.

N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC)

  • Compound Description: N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC) is a major DNA adduct formed by the reaction of reactive AαC metabolites with DNA. [, , ] This adduct, primarily formed at the C8 position of guanine bases in DNA, serves as a critical biomarker of AαC exposure and its carcinogenic potential. [, , ] The presence of dG-C8-AαC in DNA can disrupt normal cellular processes and contribute to the development of cancer.
  • Relevance: dG-C8-AαC directly results from the reaction of 2-Amino-9H-pyrido[2,3-b]indole metabolites with DNA. [, ] Studying this adduct offers crucial insights into the carcinogenic potential and DNA damage mechanisms associated with 2-Amino-9H-pyrido[2,3-b]indole-15N3.

N2-(β-d-glucosidurony1)-2-amino-9H-pyrido[2,3-b]indole (AαC-N2-Glu)

  • Relevance: As a metabolite of 2-Amino-9H-pyrido[2,3-b]indole, AαC-N2-Glu provides information about the compound's metabolic fate. [, ] Examining its formation and potential for hydrolysis back to AαC is essential for understanding the overall pharmacokinetic profile and potential toxicity of 2-Amino-9H-pyrido[2,3-b]indole-15N3.

2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)

  • Compound Description: 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) is a potent carcinogenic HAA formed in cooked meat. [, ] Like AαC and MeAαC, MeIQ undergoes metabolic activation to form DNA adducts and is recognized as a carcinogen in rodent models. [, ]
  • Relevance: MeIQ belongs to the same class of compounds as 2-Amino-9H-pyrido[2,3-b]indole-15N3 and is frequently studied in the context of HAA-induced carcinogenesis. [, , ] Comparative studies involving MeIQ provide a reference point for evaluating the relative potency and carcinogenic potential of other HAAs, including 2-Amino-9H-pyrido[2,3-b]indole-15N3.

4-Aminobiphenyl (4-ABP)

  • Compound Description: 4-Aminobiphenyl (4-ABP) is an aromatic amine and a known human carcinogen found in tobacco smoke. [, ] Similar to HAAs, 4-ABP requires metabolic activation to exert its carcinogenic effects, forming DNA adducts and inducing mutations. [, , ]
  • Relevance: 4-ABP, while structurally distinct from 2-Amino-9H-pyrido[2,3-b]indole-15N3, serves as a relevant comparison compound in several studies, particularly in the context of tobacco smoke exposure and DNA adduct formation. [, , ] Understanding the metabolic activation and DNA-damaging potential of 4-ABP provides valuable context for assessing the relative risk associated with other tobacco smoke constituents, such as 2-Amino-9H-pyrido[2,3-b]indole-15N3.
Overview

2-Amino-9H-pyrido[2,3-b]indole-15N3 is a heterocyclic compound that has garnered attention due to its mutagenic properties and presence in various pyrolyzed materials, particularly in cooked foods and tobacco smoke. This compound is classified under the category of heterocyclic amines, which are known for their potential carcinogenic effects. The compound's structure includes a pyridoindole framework, making it significant in studies related to mutagenesis and carcinogenesis.

Source and Classification

2-Amino-9H-pyrido[2,3-b]indole-15N3 is derived from the pyrolysis of amino acids and proteins, particularly during high-temperature cooking processes. It is often found in grilled or charred meats and is also present in tobacco smoke. The compound is classified as a heterocyclic aromatic amine, a group of compounds that have been associated with increased cancer risk due to their ability to form DNA adducts.

Synthesis Analysis

Methods

The synthesis of 2-Amino-9H-pyrido[2,3-b]indole-15N3 can be achieved through several methods, primarily focusing on the pyrolysis of specific precursors. The most common method involves the thermal degradation of tryptophan or other amino acids under high temperatures, which leads to the formation of this compound as a byproduct.

Technical Details

  1. Pyrolysis Conditions: The reaction typically requires temperatures exceeding 200 °C, where amino acids undergo thermal decomposition.
  2. Characterization: The synthesized product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its structure and purity.
Molecular Structure Analysis

Structure

The molecular formula of 2-Amino-9H-pyrido[2,3-b]indole-15N3 is C11H9N3C_{11}H_{9}N_{3}. Its structure consists of a fused pyridine and indole ring system with an amino group at the second position.

Data

  • Molecular Weight: Approximately 185.21 g/mol
  • Melting Point: Ranges from 199 °C to 203 °C
  • Boiling Point: Approximately 441 °C
  • Purity: Typically over 98% as indicated by chromatographic analysis .
Chemical Reactions Analysis

Reactions

2-Amino-9H-pyrido[2,3-b]indole-15N3 can undergo several chemical reactions:

  1. DNA Adduct Formation: This compound has been shown to react with DNA, leading to the formation of mutagenic adducts that can result in genetic mutations.
  2. Oxidation Reactions: Under certain conditions, it can be oxidized to form various derivatives that may exhibit different biological activities.

Technical Details

The reactivity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on DNA.

Mechanism of Action

Process

The mechanism by which 2-Amino-9H-pyrido[2,3-b]indole-15N3 exerts its mutagenic effects involves metabolic activation followed by interaction with DNA.

  1. Metabolic Activation: The compound undergoes bioactivation through N-hydroxylation, forming reactive intermediates.
  2. DNA Interaction: These intermediates can form covalent bonds with DNA bases, leading to structural alterations and potential mutations.

Data

Studies have demonstrated that exposure to this compound results in increased mutation rates in bacterial models such as Salmonella typhimurium .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to pale yellow powder or crystalline form.
  • Solubility: Soluble in organic solvents like methanol.

Chemical Properties

  • Stability: Relatively stable under normal conditions but may decompose at elevated temperatures.
  • Toxicity: Classified as potentially mutagenic and carcinogenic based on its structural characteristics and observed biological effects .
Applications

Scientific Uses

  1. Research in Carcinogenesis: Used extensively in studies investigating the mechanisms of cancer development due to dietary exposure.
  2. Mutagenicity Testing: Employed in assays to evaluate the mutagenic potential of various substances.
  3. Analytical Chemistry: Serves as a reference material for quantifying heterocyclic amines in food products .
Introduction to Heterocyclic Aromatic Amines (HAAs)

Classification and Chemical Significance of HAAs in Food Toxicology

Heterocyclic aromatic amines (HAAs) represent a class of potent mutagenic and carcinogenic compounds generated during the thermal processing of protein-rich foods. These compounds are chemically classified based on their formation mechanisms and structural features. Thermic HAAs (e.g., PhIP, MeIQx) form at temperatures between 100°C–300°C through Maillard reactions involving creatinine, amino acids, and sugars in muscle meats. In contrast, pyrolytic HAAs like 2-Amino-9H-pyrido[2,3-b]indole (AαC; unlabeled CAS 26148-68-5) arise at temperatures exceeding 300°C via direct pyrolysis of amino acids or proteins [4] [6]. AαC exemplifies the β-carboline family of HAAs, characterized by a tetracyclic structure integrating pyridine and indole rings with an exocyclic amino group (–NH₂) at position 2. This configuration enables metabolic activation into DNA-reactive species [6] [10].

The occurrence of AαC is widespread in common dietary sources. Analytical studies using LC-MS/MS methodologies have quantified AαC in grilled and fried meats at concentrations up to 1.90 ng/g, particularly in pork cooked at high temperatures [4]. Its significance in food toxicology stems from its classification by the International Agency for Research on Cancer (IARC) as a Group 2B agent ("possibly carcinogenic to humans") based on sufficient evidence of carcinogenicity in experimental models, including induction of hemangioendothelial sarcomas and hepatocellular tumors in mice [6]. Unlike thermic HAAs (e.g., PhIP), which predominantly form in meats, AαC is also detected in non-meat pyrolytic products like tobacco smoke and charred plant proteins, indicating diverse exposure routes [3] [6].

Table 1: Classification and Occurrence of Select HAAs in Cooked Foods

HAA CompoundFormation ClassPrimary Food SourcesTypical Concentrations (ng/g)
AαCPyrolyticGrilled pork, fried chicken0.12 - 1.90 [4]
PhIPThermicFried fish, chicken0.33 - 7.19 [4]
MeIQxThermicBeef, poultryNot detected in recent surveys [4]

Role of Isotopic Labeling (15N3) in HAA Research

Isotopic labeling, particularly with stable nitrogen-15 (15N), has revolutionized the study of HAAs by enabling precise tracking of their metabolic fate and interactions with biological molecules. The triply labeled analog 2-Amino-9H-pyrido[2,3-b]indole-15N3 (CAS 1189920-50-0) incorporates 15N atoms at the indolic nitrogen (position 9), pyridinic nitrogen (position 10), and the exocyclic amino group (position 2) [3] [5]. This strategic labeling creates a mass shift of +3 Da compared to the natural compound (molecular weight 186.19 vs. 183.21), facilitating unambiguous differentiation via mass spectrometry without altering chemical reactivity [5] [8].

The 15N3-labeling is indispensable in quantitative analytical workflows. When used as an internal standard, AαC-15N3 corrects for losses during sample preparation and matrix effects during instrumental analysis. For example, in solid-phase extraction (SPE)-LC-MS/MS methods, it enables accurate quantification of AαC in complex food matrices like grilled meats by compensating for extraction efficiency variations and ion suppression [4]. The mass transitions monitored (e.g., m/z 187.1 → 169.1 for AαC-15N3 vs. 184.1 → 140.2 for unlabeled AαC) provide specific detection even in trace-level analyses [4].

Beyond analytics, AαC-15N3 serves as a critical tool in molecular toxicology studies. It allows researchers to:

  • Elucidate metabolic activation pathways by identifying 15N-labeled DNA adducts (e.g., dG-C8-AαC) formed via cytochrome P450-mediated bioactivation [6].
  • Investigate the kinetics of nitrenium ion formation—the electrophilic intermediate responsible for DNA binding—using 15N-NMR spectroscopy [5].
  • Distinguish exogenous compound-derived DNA lesions from endogenous damage in in vitro and in vivo models, as demonstrated in studies linking AαC exposure to intestinal tumorigenesis in Min/+ mice [2].

Table 2: Characteristics of AαC and Its Isotopically Labeled Analog

PropertyAαC (Unlabeled)AαC-15N3
CAS Number26148-68-5 [9]1189920-50-0 [5]
Molecular FormulaC₁₁H₉N₃C₁₁H₉15N₃ [8]
Molecular Weight183.21 g/mol [9]186.19 g/mol [5]
Primary ApplicationsMutagenicity reference standardInternal standard for LC-MS/MS, metabolic tracer [4] [5]
Detection in MSPrecursor ion: m/z 184.1Precursor ion: m/z 187.1 [4]

The synthesis of AαC-15N3 typically involves 15N-enriched precursors under controlled pyrolysis conditions, yielding >95% purity as confirmed by HPLC [5] [7]. Commercial availability, though limited (e.g., 500 µg ≈ $930), ensures accessibility for targeted toxicological research [3] [5].

Properties

CAS Number

1189920-50-0

Product Name

2-Amino-9H-pyrido[2,3-b]indole-15N3

IUPAC Name

9H-(115N)pyridino[2,3-b]indol-2-(15N)amine

Molecular Formula

C11H9N3

Molecular Weight

186.193

InChI

InChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H3,12,13,14)/i12+1,13+1,14+1

InChI Key

FJTNLJLPLJDTRM-WEQCDQLKSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)N

Synonyms

1H-Pyrido[2,3-b]indol-2-amine-15N3; 2-Amino-α-carboline-15N3; 9H-1,9-Diazafluoren-2-amine-15N3; AαC-15N3; AαC-15N3;

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